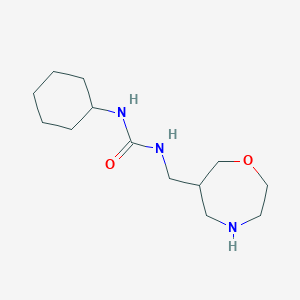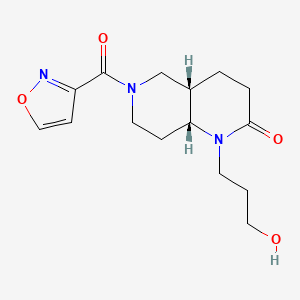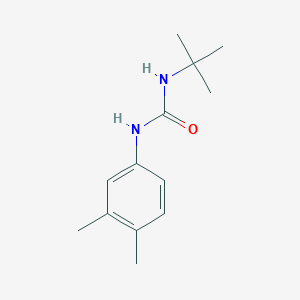![molecular formula C12H19N3O2 B5450257 N-[(1-propyl-1H-pyrazol-4-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5450257.png)
N-[(1-propyl-1H-pyrazol-4-yl)methyl]tetrahydrofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of a pyrazole compound consists of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionates . They also have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Physical and Chemical Properties Analysis
Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C). It has a molar mass of 68.079 g·mol−1 .Mechanism of Action
Properties
IUPAC Name |
N-[(1-propylpyrazol-4-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-2-4-15-8-10(7-14-15)6-13-12(16)11-3-5-17-9-11/h7-8,11H,2-6,9H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJIXEPGZGQBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CNC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5450183.png)

![N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1H-imidazole-2-carboxamide](/img/structure/B5450185.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[methyl(2-methylprop-2-en-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5450197.png)


![(4aS*,8aR*)-6-{[4-(hydroxymethyl)-5-methyl-3-isoxazolyl]carbonyl}-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5450215.png)

![5-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5450231.png)
![3-methoxy-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]pyridine-2-carboxamide](/img/structure/B5450234.png)

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(3-methylisoxazol-5-yl)methyl]acetamide](/img/structure/B5450240.png)
![(1-ethyl-1H-pyrazol-3-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B5450258.png)
